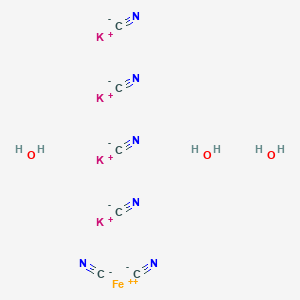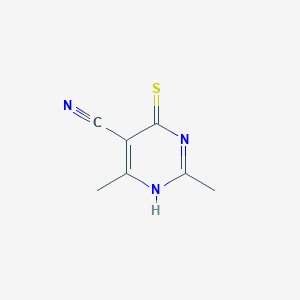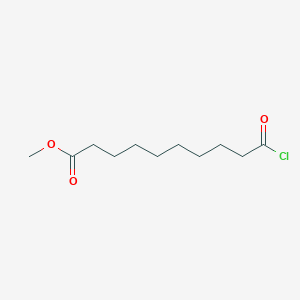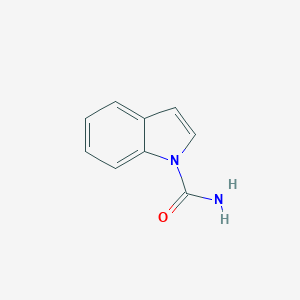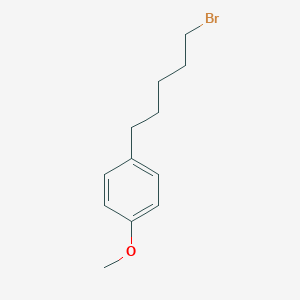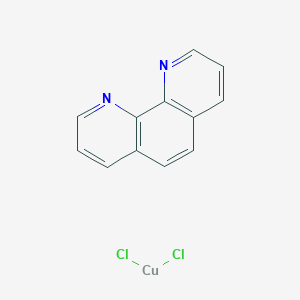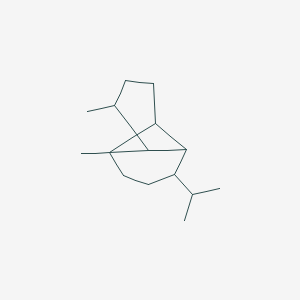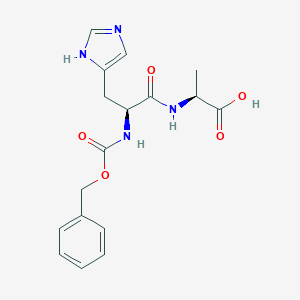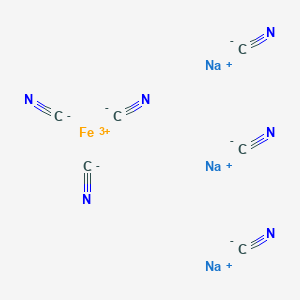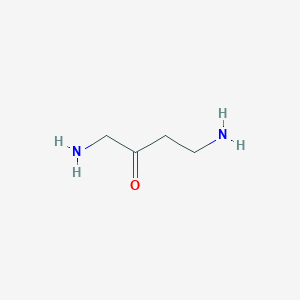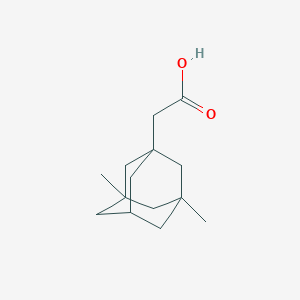
2-(3,5-Dimethyladamantan-1-yl)acetic acid
Übersicht
Beschreibung
“2-(3,5-Dimethyladamantan-1-yl)acetic acid” is an organic compound with the molecular formula C14H22O2 . It is commonly used as an organic reagent and pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethyladamantan-1-yl)acetic acid” consists of a three-dimensional framework of carbon atoms, known as an adamantane core, which is substituted with two methyl groups and an acetic acid group .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 339.2±10.0 °C at 760 mmHg, and a flash point of 166.8±10.3 °C . It has two hydrogen bond acceptors, one hydrogen bond donor, and two freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Organic Chemistry and Pharmaceutical Intermediate
- Field : Organic Chemistry
- Application : “2-(3,5-Dimethyladamantan-1-yl)acetic acid” is commonly used as an organic reagent and pharmaceutical intermediate .
- Results : The outcomes would also depend on the specific synthesis or process. As a reagent or intermediate, this compound would contribute to the synthesis of a variety of other compounds .
Synthesis of 1,3-Disubstituted Ureas
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of 1,3-disubstituted ureas, which have a wide range of biological activities .
- Method : A one-step synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane with a yield of 87% is described. The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines gave a series of symmetrical 1,3-disubstituted ureas with 63–99% yields .
- Results : The synthesized ureas hold promise as human soluble epoxide hydrolase inhibitors .
Alzheimer’s Disease Treatment
- Field : Pharmacology
- Application : Memantine or 3,5-dimethyladamantane-1-ylamine, a derivative of this compound, is an active pharmaceutical ingredient which acts as an uncompetitive NMDA receptor antagonist .
- Method : The compound is used as an active ingredient in medication for the treatment of moderate-to-severe Alzheimer’s disease .
- Results : The compound was approved for the treatment of moderate-to-severe Alzheimer’s disease and is currently marketed as the chloride salt .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)6-11(15)16/h10H,3-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOXJVUIQUYDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398982 | |
| Record name | (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyladamantan-1-yl)acetic acid | |
CAS RN |
14202-14-3 | |
| Record name | (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

